4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline
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Overview
Description
4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound with the molecular formula C13H17N3O It is characterized by the presence of an ethoxy group, a pyrazole ring, and an aniline moiety
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to its observed pharmacological effects.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that the compound may play a role in carbon–carbon bond formation, potentially affecting various biochemical pathways.
Result of Action
Similar pyrazole derivatives have been found to display superior antipromastigote activity , suggesting that the compound may have a significant impact on cellular processes.
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, which is related to similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the conditions under which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 4-ethoxyaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline
- 4-Ethoxy-N-((1-ethyl-1H-pyrazol-4-yl)methyl)aniline
- 4-Ethoxy-N-((1-methyl-1H-imidazol-4-yl)methyl)aniline
Uniqueness
4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The pyrazole ring also contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
4-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-17-13-6-4-12(5-7-13)14-8-11-9-15-16(2)10-11/h4-7,9-10,14H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFPYVIECDZSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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